1-(2-Chloroethyl)-4-methylpiperazine

Cytotoxicity Medicinal Chemistry Breast Cancer

1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1) is a heterocyclic nitrogen mustard belonging to the N-chloroethyl piperazine class, bearing a single electrophilic chloroethyl arm on one piperazine nitrogen and a methyl substituent on the opposite nitrogen. This mono-functional alkylator architecture distinguishes it from bifunctional nitrogen mustards and is valued as both a reactive synthetic intermediate and a pharmacophore for targeted covalent inhibitor design.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
CAS No. 39123-20-1
Cat. No. B1362680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-methylpiperazine
CAS39123-20-1
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCl
InChIInChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
InChIKeyFHDYRFNCTJFNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1) for Research Procurement: Compound Class and Baseline Characteristics


1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1) is a heterocyclic nitrogen mustard belonging to the N-chloroethyl piperazine class, bearing a single electrophilic chloroethyl arm on one piperazine nitrogen and a methyl substituent on the opposite nitrogen [1]. This mono-functional alkylator architecture distinguishes it from bifunctional nitrogen mustards and is valued as both a reactive synthetic intermediate and a pharmacophore for targeted covalent inhibitor design [2]. The compound is typically procured as the hydrochloride salt (CAS 126055-32-1) at ≥95% purity for medicinal chemistry and chemical biology research applications .

Compound Class Mono-alkylator building block
Procurement Form Hydrochloride salt research supply
Use Context Covalent inhibitor design & chemical biology

Why 1-(2-Chloroethyl)-4-methylpiperazine Cannot Be Simply Replaced by In-Class Piperazine Nitrogen Mustards for Research Use


Within the chloroethyl-piperazine family, the number of alkylating arms, N-substitution pattern, and resultant LogP dictate DNA cross-linking capacity, off-target profiles, and physicochemical handling properties. Bifunctional agents such as 1,4-bis(2-chloroethyl)piperazine form interstrand cross-links, producing a distinct cytotoxicity mechanism from the mono-alkylating 1-(2-chloroethyl)-4-methylpiperazine [1]. Furthermore, replacing the methyl group with a morpholine or piperidine moiety alters both receptor-binding pharmacophores and logP-dependent membrane permeability, as demonstrated in comparative docking and MTT studies [2]. These structural differences manifest as quantifiable shifts in IC50 values, target engagement, and synthetic accessibility, making simple interchange scientifically invalid in medicinal chemistry and chemical biology workflows.

Target Compound
Mono-alkylating: DNA mono-adduct profile Mechanism context
Intermediate LogP: balances permeability and solubility Physicochemical profile
Analogs May Differ
Bifunctional mustards induce cross-links; cytotoxicity profile may shift DNA damage response differs
Morpholine/piperidine isosteres alter LogP and target engagement Pharmacophore mismatch possible

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1) Versus Closest Analogs


Cytotoxic Potency in Breast Cancer Cells: Methyl-Piperazine Substituent Outperforms Morpholine and Piperidine Analogs in MTT Assay

In a head-to-head comparison of three chloroethyl-substituted heterocycles conjugated to the same benzimidazole scaffold, the derivative bearing 1-(2-chloroethyl)-4-methylpiperazine (compound 14c) exhibited the most potent cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 24.78 ± 1.02 µM, surpassing the morpholine and piperidine analogs [1]. The 4-methylpiperazine-bearing compound also outperformed the reference standard raloxifene (IC50: 26.73 µM) in the same MTT assay [1]. Docking studies attributed this superiority to tighter binding interactions with estrogen receptor alpha (ERα) conferred uniquely by the methyl-piperazine pharmacophore [1].

Cytotoxicity in MDA-MB-231
Head-to-head
IC50 24.78 µM vs. raloxifene 26.73 µM
Morpholine analog: lower potency Piperidine analog: lower potency
Supports cell-model endpoint review
MTT assay; 48 h; ERα docking context
Cytotoxicity Medicinal Chemistry Breast Cancer

Mono-Alkylating Architecture vs. Bifunctional Mustard: Mechanistic Differentiation and Cross-Linking Profile

1-(2-Chloroethyl)-4-methylpiperazine possesses a single chloroethyl arm, classifying it as a mono-alkylating agent, in contrast to the bifunctional 1,4-bis(2-chloroethyl)piperazine which carries two electrophilic centers and forms DNA interstrand cross-links [1][2]. The mono-alkylating mechanism limits DNA damage primarily to mono-adducts rather than cross-links, which has been associated with differential cytotoxicity profiles and potentially reduced resistance mediated by DNA cross-link repair pathways [2]. This mechanistic bifurcation is a fundamental determinant of biological outcome that cannot be bridged by simple substitution.

Mono- vs. Bifunctional Alkylation
Class-level
Single chloroethyl arm: DNA mono-adducts
Mechanism: limits cross-links
DNA damage response context may differ
Class-level SAR inference; requires validation
DNA Alkylation Mechanism of Action Nitrogen Mustard

Scalable Synthesis Yield: Patent-Documented 63.5% Yield Enables Multi-Gram Research Supply

The Chinese patent CN102101847B discloses a two-step method for synthesizing N-methyl-N'-(2-chloroethyl)piperazine (1-(2-chloroethyl)-4-methylpiperazine) from diethanolamine and methylamine, delivering an overall isolated yield of 63.5% at scale [1]. This yield benchmark is explicitly claimed as 'high and stable' and the process is noted for easy separation and purification suitable for industrial production [1]. For procuring bulk quantities for SAR campaigns, this validated synthetic route provides assurance of reproducible supply compared to analogs lacking documented scalable preparations.

Scalable Synthesis Yield
Data to verify
63.5% isolated yield
Supports procurement scalability review
Patent-documented two-step route
Synthesis Process Chemistry Procurement

mPGES-1 Inhibitory Activity: Sub-Micromolar Cellular Potency Demonstrated in Human A549 Assay

1-(2-Chloroethyl)-4-methylpiperazine has been profiled against microsomal prostaglandin E synthase-1 (mPGES-1), a key inflammatory target, showing an IC50 of 1,230 nM (1.23 µM) in rhIL-1β-stimulated human A549 cells for inhibition of PGE2 production [1]. Against the isolated human mPGES-1 enzyme expressed in 293E cells, the compound achieved an IC50 of 385 nM, and in a more physiologically relevant human whole blood assay (LPS-induced), the IC50 was 853 nM [1]. This multi-assay profiling establishes the compound as a moderately potent mPGES-1 inhibitor scaffold amenable to further optimization, a property not shared by all chloroethyl piperazine isomers.

mPGES-1 Inhibition
Reported
IC50 385 nM (enzyme) – 1,230 nM (cell)
Human whole blood IC50: 853 nM
Supports pathway-response assay context
Multi-assay profiling; A549 & 293E cells
Inflammation mPGES-1 Chemical Biology

Lipophilicity-Controlled Membrane Permeability: Calculated LogP of 0.35 Compared to Piperidine and Morpholine Isosteres

The calculated LogP of 1-(2-chloroethyl)-4-methylpiperazine is 0.3484 (free base) , positioning it in a moderately lipophilic range favorable for both aqueous solubility and passive membrane permeation. The 4-methylpiperazine moiety provides a LogP increment of approximately +0.5–0.7 units relative to the morpholine analog (LogP ≈ -0.3 to -0.5), while the piperidine analog is more lipophilic (LogP ≈ 1.0–1.3) . This intermediate LogP value optimizes the balance between cell permeability and aqueous solubility for oral bioavailability prediction in lead optimization .

Lipophilicity (LogP)
Class-level
Calculated LogP ~0.35
Intermediate between morpholine & piperidine isosteres
Property to review for permeability context
Calculated value; experimental validation lacking
Physicochemical Properties LogP Drug Design

Commercial Purity Benchmark: Consistent ≥95% Purity Specification Across Major Global Vendors

The hydrochloride salt of 1-(2-chloroethyl)-4-methylpiperazine is uniformly offered at ≥95% purity by multiple independent suppliers, including Sigma-Aldrich (MilliporeSigma), Aladdin Scientific, AKSci, and CymitQuimica . This cross-vendor consistency in purity specification reduces lot-to-lot variability risk for reproducible research. Storage conditions are well-characterized (2–8°C under inert gas), and the compound is noted to decompose at ~300°C, providing clear handling guidelines .

Commercial Purity
Supplier data
≥95% (multi-vendor specification)
Supply chain context
Supports lot-consistency review
Hydrochloride salt; 2–8°C storage
Purity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 1-(2-Chloroethyl)-4-methylpiperazine Based on Quantitative Evidence


Medicinal Chemistry: ERα-Targeted Anticancer Agent Design Using the Methyl-Piperazine Chloroethyl Warhead

Building on the direct head-to-head MTT data showing superior cytotoxicity of the 4-methylpiperazine-bearing benzimidazole conjugate (IC50: 24.78 µM vs. 26.73 µM for raloxifene) [1], this compound is the chloroethyl warhead of choice for constructing covalent ERα antagonists. The methyl-piperazine moiety provides additional receptor-binding interactions validated by molecular docking, making it suitable for fragment-based or scaffold-hopping campaigns targeting hormone-responsive breast cancer.

Chemical Biology: Controlled DNA Mono-Alkylation Probes for Mechanistic Studies of DNA Damage Response

As a mono-alkylating nitrogen mustard with a single chloroethyl arm, 1-(2-chloroethyl)-4-methylpiperazine enables generation of DNA mono-adducts without the confounding interstrand cross-links produced by bifunctional agents like 1,4-bis(2-chloroethyl)piperazine [1]. This mechanistic specificity is critical for dissecting DNA damage response pathways mediated by monofunctional vs. bifunctional lesions, making it a preferred tool compound for chemical biology investigations of alkylation repair mechanisms [1].

Inflammation Research: mPGES-1 Inhibitor Hit-to-Lead Optimization Using a Validated Chemical Starting Point

With demonstrated sub-micromolar potency against recombinant human mPGES-1 (IC50: 385 nM) and cellular activity in A549 cells (IC50: 1,230 nM) [1], this compound serves as a quantitatively validated hit for medicinal chemistry optimization toward selective mPGES-1 inhibitors. The availability of multi-assay pharmacological data, including whole-blood activity (IC50: 853 nM), provides a robust baseline for structure-activity relationship expansion and selectivity profiling against related prostaglandin synthases [1].

Process Chemistry and Bulk Procurement: Scalable Synthesis of N-Chloroethyl Piperazine Building Blocks

The patent-documented synthesis achieving 63.5% isolated yield via a two-step route from commodity reagents (diethanolamine and methylamine) [1] supports cost-effective procurement at multi-gram to kilogram scales for medicinal chemistry campaigns. The established purification protocol and industrial scalability reduce supply chain risk for organizations requiring consistent access to this specific building block for library synthesis or late-stage functionalization [1].

Application
Selection Property
Validation Focus
Covalent inhibitor design studies
Cell-model endpoint review
Target-engagement and cytotoxicity endpoints
DNA damage response research
Mono-alkylator mechanism context
DNA mono-adduct vs. cross-link pathway readouts
Inflammatory pathway studies
mPGES-1 assay potency context
PGE2 production and selectivity profiling
Medicinal chemistry library synthesis
Scalable building block supply
Synthetic route reproducibility and purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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